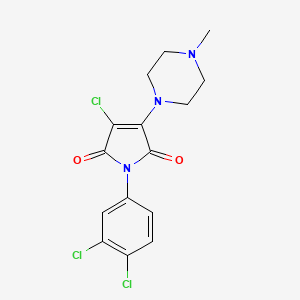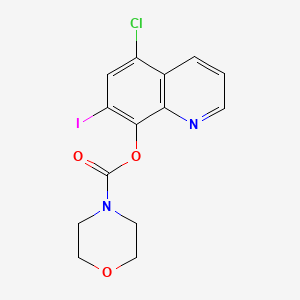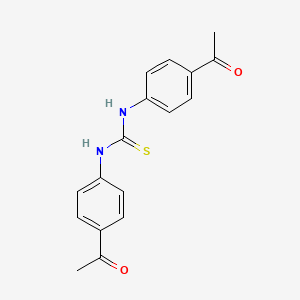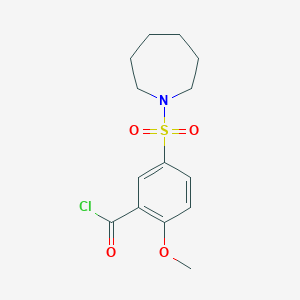![molecular formula C14H14N2S B12123583 Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- CAS No. 1171599-25-9](/img/structure/B12123583.png)
Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- is a complex organic compound that features a quinoline ring system substituted with an ethyl and methyl group, and a thioether linkage to an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Thioether Formation: The thioether linkage is formed by reacting the quinoline derivative with a thiol compound under basic conditions.
Introduction of the Acetonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the nitrile group, potentially leading to the formation of amines.
Substitution: The compound can participate in various substitution reactions, especially at the quinoline ring and the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced quinoline derivatives.
Substitution: Various substituted quinoline and nitrile derivatives.
Applications De Recherche Scientifique
Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring system can intercalate with DNA, while the thioether linkage may interact with thiol groups in proteins, leading to inhibition of enzymatic activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline ring system.
Thioethers: Compounds such as thioanisole and methylthioethanol.
Uniqueness
Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- is unique due to its combination of a quinoline ring, thioether linkage, and acetonitrile group, which imparts distinct chemical and biological properties not found in simpler quinoline or thioether compounds.
This detailed article provides a comprehensive overview of Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
1171599-25-9 |
|---|---|
Formule moléculaire |
C14H14N2S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
2-(8-ethyl-2-methylquinolin-4-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C14H14N2S/c1-3-11-5-4-6-12-13(17-8-7-15)9-10(2)16-14(11)12/h4-6,9H,3,8H2,1-2H3 |
Clé InChI |
UCCFKGDOIAWOOP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=CC(=N2)C)SCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12123513.png)



![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123539.png)





![N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12123577.png)
![5-[(2,4-Dimethylindolo[2,3-b]quinoxalin-5-yl)methyl]-2-phenyl-1,3,4-oxadiazole](/img/structure/B12123588.png)

